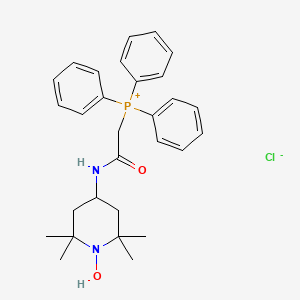

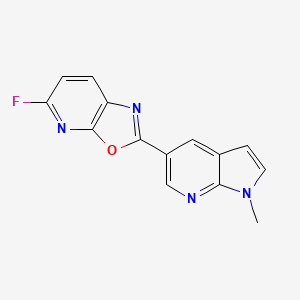

![molecular formula C22H16N4O B609147 5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B609147.png)

5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tiene valores de IC50 de 46 nM y 32 nM contra ALK1 y ALK2, respectivamente . Este compuesto se utiliza principalmente en la investigación científica para estudiar el papel de estas quinasas en varios procesos biológicos.

Aplicaciones Científicas De Investigación

ML347 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza para estudiar la inhibición de las quinasas ALK1 y ALK2 y su papel en diversas vías químicas.

Biología: Se emplea en la investigación para comprender las funciones biológicas de ALK1 y ALK2 en los procesos celulares.

Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a ALK1 y ALK2.

Direcciones Futuras

Mecanismo De Acción

ML347 ejerce sus efectos inhibiendo selectivamente las quinasas ALK1 y ALK2. Estas quinasas son parte de la vía de señalización del factor de crecimiento transformante beta (TGF-β), que juega un papel crucial en varios procesos celulares, incluyendo el crecimiento celular, la diferenciación y la apoptosis . Al inhibir estas quinasas, ML347 bloquea la fosforilación de Smad1/5, interrumpiendo así la vía de señalización de TGF-β .

Análisis Bioquímico

Biochemical Properties

5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of DNA gyrase, an essential enzyme involved in DNA replication and transcription . Additionally, it interacts with secreted aspartic protease from Candida albicans, demonstrating its potential as an antimicrobial agent . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their function and disrupting essential cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . By altering these pathways, this compound can induce cell cycle arrest and promote programmed cell death, making it a potential candidate for cancer therapy.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, such as DNA gyrase and secreted aspartic protease, leading to enzyme inhibition . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in gene expression patterns, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over extended periods . Prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of detoxification pathways and the development of resistance mechanisms.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent antimicrobial and anticancer activities without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions. Additionally, this compound can influence metabolite levels by affecting the synthesis and degradation of specific biomolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by efflux pumps, such as P-glycoprotein, which can affect its intracellular concentration and localization . Additionally, binding proteins, such as albumin, can influence the distribution of this compound in the bloodstream and its accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . The localization of this compound in these organelles can influence its interactions with biomolecules and its overall biological activity.

Métodos De Preparación

La síntesis de ML347 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Las condiciones de reacción a menudo implican el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones.

Análisis De Reacciones Químicas

ML347 se somete a diversas reacciones químicas, que incluyen:

Oxidación: ML347 puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Se pueden realizar reacciones de reducción en ML347 para obtener formas reducidas del compuesto.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos específicos y las condiciones utilizadas.

Comparación Con Compuestos Similares

ML347 es único en su alta selectividad para ALK1 y ALK2 en comparación con otros compuestos similares. Algunos compuestos similares incluyen:

Dorsomorfina: Un inhibidor menos selectivo de ALK2 y otros receptores de proteína morfogenética ósea (BMP).

LDN-193189: Otro inhibidor selectivo de ALK2, pero con perfiles de selectividad diferentes en comparación con ML347.

La alta selectividad de ML347 para ALK1 y ALK2 lo convierte en una herramienta valiosa en la investigación para estudiar estas quinasas específicas sin afectar otras quinasas relacionadas.

Propiedades

IUPAC Name |

5-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O/c1-27-17-9-7-15(8-10-17)16-12-24-22-20(13-25-26(22)14-16)18-4-2-6-21-19(18)5-3-11-23-21/h2-14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRYPYDPKSZGNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=C5C=CC=NC5=CC=C4)N=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

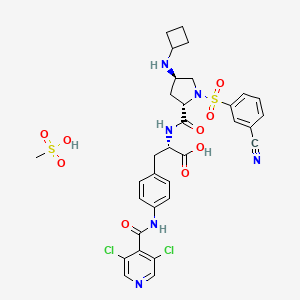

![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)

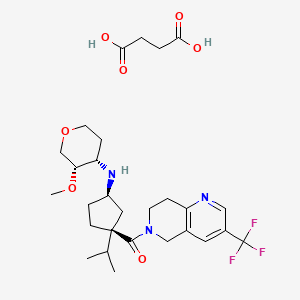

![5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide](/img/structure/B609078.png)

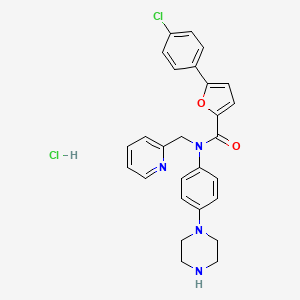

![{5-Chloro-2-[(Pentabromobenzyl)carbamoyl]phenoxy}acetic Acid](/img/structure/B609080.png)

![3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid](/img/structure/B609086.png)